3-Phenyl-2-[(thiophene-2-carbonyl)-amino]-propionic acid
Description
Properties
IUPAC Name |
3-phenyl-2-(thiophene-2-carbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3S/c16-13(12-7-4-8-19-12)15-11(14(17)18)9-10-5-2-1-3-6-10/h1-8,11H,9H2,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMYIRFIBDUAEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803030-67-2 | |
| Record name | 3-phenyl-2-[(thiophen-2-yl)formamido]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-2-[(thiophene-2-carbonyl)-amino]-propionic acid typically involves the following steps:
Formation of the Thiophene-2-carbonyl Chloride: Thiophene-2-carboxylic acid is converted to its acyl chloride using reagents like thionyl chloride (SOCl2).
Amidation Reaction: The acyl chloride is then reacted with 3-Phenyl-2-amino-propionic acid in the presence of a base such as triethylamine (TEA) to form the desired product.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve yield and reduce reaction times. Purification is typically achieved through recrystallization or chromatography.
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation reactions, often using reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenyl and thiophene rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Br2, Cl2)
Major Products:
Oxidation: Thiophene sulfoxides or sulfones
Reduction: Alcohol derivatives
Substitution: Nitro or halogenated derivatives
Chemistry:
Catalysis: Used as a ligand in metal-catalyzed reactions.
Organic Synthesis: Intermediate in the synthesis of more complex molecules.
Biology and Medicine:
Drug Development: Potential use in designing new pharmaceuticals due to its unique structural features.
Biological Probes: Used in studying enzyme interactions and protein binding.
Industry:
Materials Science: Component in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism by which 3-Phenyl-2-[(thiophene-2-carbonyl)-amino]-propionic acid exerts its effects depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions, while the carboxyl and amino groups can form hydrogen bonds, influencing binding affinity and specificity.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 3-Phenyl-2-(thiophene-2-carbonylamino)propanoic acid
- Molecular Formula: C₁₄H₁₃NO₃S
- Molecular Weight : 275.32 g/mol
- CAS Registry : CID 3732659 (PubChem) .
- Structural Features: A phenyl group at the β-position of the propionic acid backbone. A thiophene-2-carbonyl substituent linked via an amide bond to the α-amino group. Carboxylic acid functional group at the terminal position.
Key Properties :
Comparison with Structural Analogs
Functional Group Variations
Structural and Functional Insights
- Thiophene vs.
- Amide vs. Sulfonamide: The sulfonamide analog (3-phenyl-2-(thiophene-2-sulfonamido)propanoic acid, CAS 73812-11-0) exhibits higher polarity due to the sulfonyl group, improving aqueous solubility compared to the carbonylamide parent .
- Tetrazole as a Bioisostere : The tetrazole-containing analog () replaces the carboxylic acid with a tetrazole ring, mimicking carboxylate ionization states while improving metabolic stability .
Biological Activity
3-Phenyl-2-[(thiophene-2-carbonyl)-amino]-propionic acid (CAS Number: 381214-41-1) is a compound that has garnered attention due to its potential biological activities. Its molecular formula is C14H13NO3S, with a molecular weight of 275.32 g/mol. This compound is part of a broader class of heterocyclic compounds, which are known for their diverse biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C14H13NO3S |
| Molecular Weight | 275.32 g/mol |
| Melting Point | 204.59 °C |
| Boiling Point | ~547.5 °C (predicted) |
| CAS Number | 381214-41-1 |
The compound's structure includes a thiophene moiety, which is often associated with various pharmacological activities.
Enzyme Inhibition Studies
Recent studies have highlighted the enzyme inhibition potential of related compounds. For instance, derivatives of 3-phenyl-β-alanine have shown significant inhibitory activity against carbonic anhydrase-II (CA-II), an enzyme implicated in several diseases, including cancer and glaucoma. Compounds similar to this compound exhibited IC50 values ranging from 12.1 to 53.6 µM against CA-II, indicating their potential as therapeutic agents .
Key Findings:
- CA-II Inhibition: The compound demonstrates selective inhibition against CA-II.
- Binding Mechanism: Molecular docking studies suggest that these compounds bind effectively at the active site of CA-II, blocking its function through hydrogen bonding interactions with key residues such as Thr199 and Gln92 .
Antimicrobial Activity
Another area of interest is the antimicrobial properties of compounds related to this structure. Research has indicated that certain derivatives exhibit antimicrobial activity, which could be beneficial in agricultural applications, such as promoting plant growth and enhancing seed yield and oil content in crops like rapeseed .
Case Study:
A study synthesized various N,N-disubstituted β-amino acids and their derivatives, including thiazole and aromatic substituents. Among these, some compounds demonstrated significant antimicrobial effects .
Pharmacokinetic Properties
The pharmacokinetic profile of these compounds has been evaluated using models such as the BOILED-Egg model from SwissADME, which predicts gastrointestinal absorption and blood-brain barrier permeability. Most derivatives showed high gastrointestinal absorption but did not penetrate the blood-brain barrier, making them suitable for targeting peripheral conditions rather than central nervous system disorders .
Summary of Pharmacokinetic Findings
| Property | Result |
|---|---|
| Gastrointestinal Absorption | High |
| Blood-Brain Barrier Permeability | None |
| Lipinski's Rule Compliance | Yes |
Q & A
Q. What are the recommended synthetic routes for 3-Phenyl-2-[(thiophene-2-carbonyl)-amino]-propionic acid, and how can reaction conditions be optimized?
Methodological Answer: The compound can be synthesized via a coupling reaction between 3-phenyl-2-aminopropionic acid and thiophene-2-carbonyl chloride. Key steps include:
- Activation of the carboxylic acid : Thiophene-2-carboxylic acid is converted to its acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride [(ClCO)₂O] under anhydrous conditions .
- Amide bond formation : The acyl chloride reacts with the amino group of 3-phenyl-2-aminopropionic acid in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are optimal for this step .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (using ethanol/water mixtures) ensures high purity (>95%) .
Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?
Methodological Answer:
- NMR :
- ¹H NMR : The thiophene protons appear as a multiplet in δ 7.0–7.5 ppm. The amide proton (NH) resonates near δ 8.5–9.0 ppm (broad singlet). The phenyl group protons show aromatic signals at δ 7.2–7.4 ppm, while the propionic acid backbone protons appear as distinct multiplets .
- ¹³C NMR : The carbonyl carbons (amide and acid) are observed at δ 170–175 ppm. Thiophene carbons appear at δ 125–140 ppm .
- IR : Strong absorption bands for the amide (N–H stretch at ~3300 cm⁻¹, C=O stretch at ~1650 cm⁻¹) and carboxylic acid (O–H stretch at ~2500–3000 cm⁻¹, C=O at ~1700 cm⁻¹) .
- Mass Spectrometry (MS) : The molecular ion peak [M+H]⁺ should match the molecular weight (C₁₅H₁₃N₂O₃S: calculated 313.06 g/mol). Fragmentation patterns include loss of CO₂ (44 Da) from the carboxylic acid group .
Q. What solubility parameters are critical for formulating this compound in biological assays?
Methodological Answer: Solubility in aqueous buffers can be predicted using Hansen solubility parameters (δ). For this compound:
- δₚ (polar component) : ~12–14 MPa¹/² due to the amide and carboxylic acid groups.
- δₕ (hydrogen bonding component) : ~8–10 MPa¹/².
- Optimal solvents : Dimethyl sulfoxide (DMSO) for stock solutions, with dilution into phosphate-buffered saline (PBS) containing 0.1% Tween-80 to prevent precipitation .
Advanced Research Questions
Q. How can density functional theory (DFT) calculations elucidate the electronic properties and reactivity of this compound?
Methodological Answer:
- Geometry optimization : Use B3LYP/6-31G(d) basis sets to minimize energy and determine bond lengths/angles. The amide group’s resonance stabilization and thiophene’s aromaticity influence electron distribution .
- Frontier molecular orbitals (FMOs) : The HOMO-LUMO gap (~4–5 eV) indicates moderate reactivity. Electron-deficient regions (carboxylic acid) are prone to nucleophilic attack .
- Electrostatic potential (ESP) maps : Highlight nucleophilic (amide NH) and electrophilic (thiophene sulfur) sites for interaction studies .
Q. What experimental and computational strategies can validate its potential as a kinase inhibitor?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., EGFR or MAPK). Key residues (e.g., Lys721, Asp831) form hydrogen bonds with the amide and carboxylic acid groups .
- Kinase inhibition assays : Measure IC₅₀ values using fluorescence-based ADP-Glo™ assays. Compare with positive controls (e.g., staurosporine) .
- Structure-activity relationship (SAR) : Modify the thiophene or phenyl substituents to assess impact on binding affinity. Fluorination of the phenyl ring (as in ) may enhance membrane permeability .
Q. How do crystallographic studies resolve contradictions in reported conformational isomers?
Methodological Answer:
- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (solvent: methanol/water). The amide group typically adopts a trans configuration, with the thiophene ring coplanar to the phenyl group for π-π stacking .
- Polymorphism screening : Use differential scanning calorimetry (DSC) to identify stable forms. Discrepancies in melting points (e.g., 224–228°C in vs. 218–220°C in ) may arise from solvent inclusion or packing differences .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
